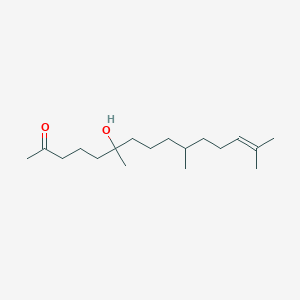
1,1,2-Trichloropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloropropan-1-ol is an organic compound with the molecular formula C3H5Cl3O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloropropan-1-ol can be synthesized through several methods. One common method involves the chlorination of propylene oxide, followed by hydrolysis. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where propylene oxide is chlorinated in the presence of a catalyst. The reaction mixture is then subjected to hydrolysis to obtain the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Trichloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloropropanal or 1,1,2-trichloropropanoic acid.
Reduction: Formation of 1,2-dichloropropan-1-ol or propanol.
Substitution: Formation of various substituted propanols depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,2-Trichloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,2-Trichloropropan-1-ol involves its reactivity with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and participate in nucleophilic substitution reactions. The chlorine atoms make it susceptible to reduction and oxidation reactions, which can lead to the formation of various reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,2,3-Trichloropropane: Similar in structure but differs in the position of chlorine atoms.
1,1,1-Trichloroethane: An isomer with different chemical properties and uses.
1,1,2-Trichloroethane: Another isomer with distinct reactivity and applications.
Uniqueness: 1,1,2-Trichloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from its isomers and other similar compounds.
Propriétés
Numéro CAS |
230950-79-5 |
|---|---|
Formule moléculaire |
C3H5Cl3O |
Poids moléculaire |
163.43 g/mol |
Nom IUPAC |
1,1,2-trichloropropan-1-ol |
InChI |
InChI=1S/C3H5Cl3O/c1-2(4)3(5,6)7/h2,7H,1H3 |
Clé InChI |
GHFQLVDCWGZPGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


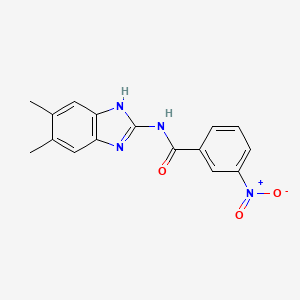

![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)

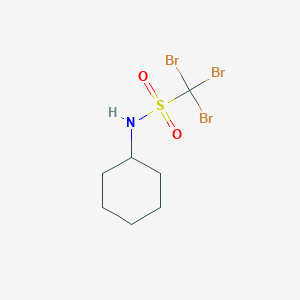
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
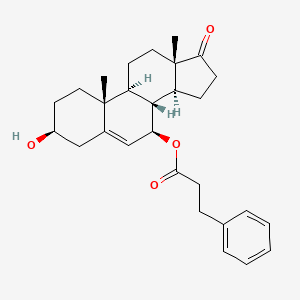
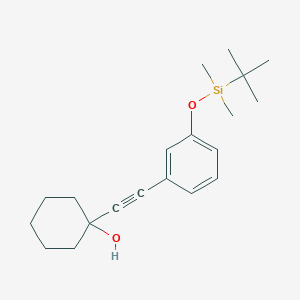
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
